

Application Notes and Protocols for Quantifying Solvent Red 179 in Solution

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Compound of Interest

Compound Name: C.I. Solvent red 179

Cat. No.: B401729

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This document provides detailed application notes and protocols for the quantitative analysis of Solvent Red 179 in a solution using two common analytical techniques: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Introduction

Solvent Red 179 is a yellowish-red solvent dye belonging to the ketoamine class.^[1] It is widely used for coloring plastics, resins, and fibers due to its high heat resistance and light fastness. ^[2] Accurate quantification of its concentration in solutions is crucial for various industrial applications, quality control, and research purposes.

Physicochemical Properties of Solvent Red 179

A summary of the key physicochemical properties of Solvent Red 179 is presented in Table 1.

Table 1: Physicochemical Properties of Solvent Red 179

Property	Value	Reference
Chemical Name	14H-Benz[3][4]isoquino[2,1-a]perimidin-14-one	
CAS Number	89106-94-5, 6829-22-7	[3][5]
Molecular Formula	C ₂₂ H ₁₂ N ₂ O	[1]
Molecular Weight	320.34 g/mol	[1]
Appearance	Yellowish-red powder	[6]
Melting Point	251-258 °C	[7][8]

Solubility Data

The solubility of Solvent Red 179 in various organic solvents at 20°C is summarized in Table 2. This information is critical for the preparation of standard and sample solutions for analysis. The dye is insoluble in water.

Table 2: Solubility of Solvent Red 179 in Organic Solvents at 20°C

Solvent	Solubility (g/L)	Reference
Dichloromethane	8.0	[7]
Methylbenzene	4.1	[7]
Acetone	1.6	[7]
Butyl Acetate	1.6	[7]
Ethyl Alcohol	0.9	[7]

Quantification by UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective method for determining the concentration of colored compounds in a solution. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

Experimental Protocol

4.1.1. Materials and Equipment

- Solvent Red 179 standard ($\geq 98\%$ purity)
- Spectrophotometric grade solvent (e.g., Dichloromethane or Acetone)
- UV-Vis spectrophotometer (double beam recommended)
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks (various sizes)
- Pipettes

4.1.2. Determination of Wavelength of Maximum Absorbance (λ_{\max})

The wavelength at which Solvent Red 179 exhibits the highest absorbance (λ_{\max}) must be determined for maximum sensitivity.

- Prepare a dilute solution of Solvent Red 179 in the chosen solvent (e.g., 5 mg/L in dichloromethane).
- Fill a cuvette with the solvent to be used as a blank.
- Fill a second cuvette with the Solvent Red 179 solution.
- Scan the absorbance of the solution over a wavelength range of 400 nm to 700 nm.
- The wavelength corresponding to the peak absorbance is the λ_{\max} . For Solvent Red 179, the λ_{\max} is expected to be in the visible region, characteristic of its red color.

4.1.3. Preparation of Standard Solutions

- Accurately weigh a precise amount of Solvent Red 179 standard (e.g., 10 mg).

- Dissolve the standard in the chosen solvent in a 100 mL volumetric flask to prepare a stock solution (e.g., 100 mg/L).
- Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 1, 2, 5, 10, and 15 mg/L).

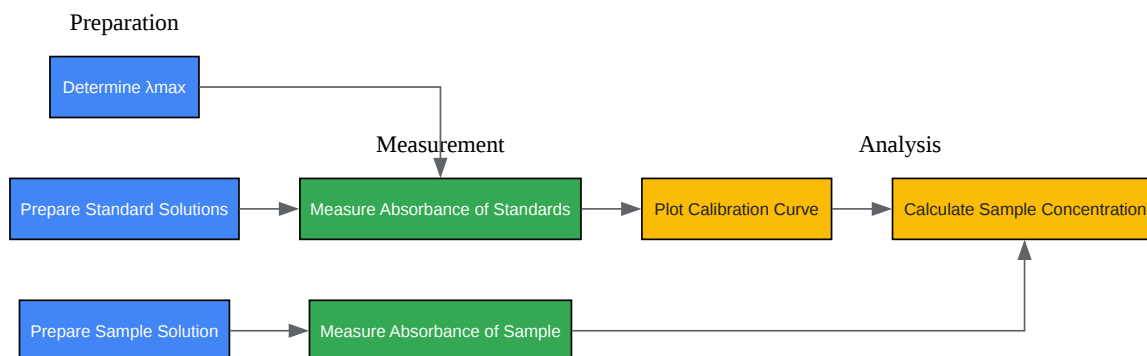
4.1.4. Calibration Curve Construction

- Set the spectrophotometer to the predetermined λ_{max} .
- Zero the instrument using the solvent blank.
- Measure the absorbance of each standard solution.
- Plot a graph of absorbance versus concentration.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). An R^2 value > 0.99 is desirable.

4.1.5. Sample Analysis

- Prepare the sample solution by dissolving the unknown sample in the same solvent used for the standards. Ensure the concentration falls within the range of the calibration curve. Dilute if necessary.
- Measure the absorbance of the sample solution at the λ_{max} .
- Calculate the concentration of Solvent Red 179 in the sample using the equation from the calibration curve.

Workflow Diagram



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UV-Vis Spectrophotometry Workflow

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and sensitive technique for the quantification of Solvent Red 179, especially in complex matrices. A reverse-phase HPLC method is recommended.

Experimental Protocol

5.1.1. Materials and Equipment

- Solvent Red 179 standard (≥98% purity)
- HPLC grade solvents (e.g., methanol, water)
- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Syringe filters (0.45 µm)

- Analytical balance
- Volumetric flasks and pipettes

5.1.2. Chromatographic Conditions

The following are recommended starting conditions and may require optimization:

- Mobile Phase: Isocratic elution with Methanol:Water (90:10 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 20 µL
- Detection Wavelength: Wavelength of maximum absorbance (λ_{max}) determined by UV-Vis spectrophotometry or from the DAD spectrum.

5.1.3. Preparation of Standard and Sample Solutions

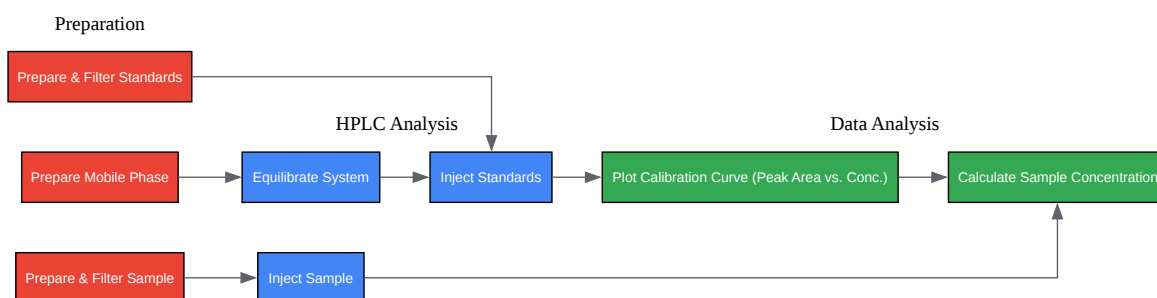
- Prepare a stock solution of Solvent Red 179 (e.g., 100 mg/L) in the mobile phase.
- Prepare a series of standard solutions by diluting the stock solution with the mobile phase to concentrations within the expected range of the sample.
- Dissolve the unknown sample in the mobile phase.
- Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

5.1.4. Analysis

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions in increasing order of concentration.
- Inject the sample solution(s).

- Identify the peak corresponding to Solvent Red 179 based on its retention time.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Calculate the concentration of Solvent Red 179 in the sample using the calibration curve.

Workflow Diagram



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HPLC Quantification Workflow

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation. An example is provided below.

Table 3: Example Data Table for UV-Vis Spectrophotometry

Standard Concentration (mg/L)	Absorbance at λ_{max}
1.0	0.152
2.0	0.305
5.0	0.758
10.0	1.512
15.0	2.268
Sample	0.987
Calculated Concentration (mg/L)	6.53

Table 4: Example Data Table for HPLC Analysis

Standard Concentration (mg/L)	Peak Area
1.0	15234
2.0	30456
5.0	76123
10.0	152245
15.0	228367
Sample	98765
Calculated Concentration (mg/L)	6.49

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the quantification of Solvent Red 179 in solutions. The choice between UV-Vis spectrophotometry and HPLC will depend on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. For simple, routine analysis, UV-Vis spectrophotometry is a suitable choice. For more complex samples or when higher selectivity and sensitivity are needed, HPLC is the preferred method.

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